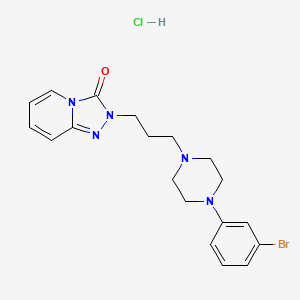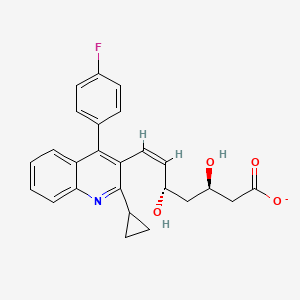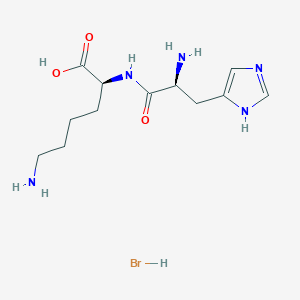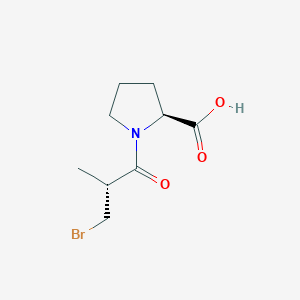
Butyl 3-Formylcrotonate (E/Z Mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-formylcrotonate (E/Z Mixture), also known as 3-formylcrotonyl butyrate, is a carboxylic acid ester with a strong fruity odor. It is a widely used chemical in the synthesis of various compounds, as well as in the preparation of pharmaceuticals, fragrances, and food additives. In addition, it is used as a solvent in the production of plastics, paints, and coatings. This compound has a wide range of applications in the laboratory, due to its versatility and ability to react with a variety of compounds.
Wissenschaftliche Forschungsanwendungen
Butyl Butyl 3-Formylcrotonate (E/Z Mixture)onate (E/Z Mixture) has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, fragrances, and food additives. It has also been used in the synthesis of various compounds, such as amines, thiols, and carboxylic acids. In addition, this compound has been used as a solvent in the preparation of plastics, paints, and coatings.
Wirkmechanismus
Butyl Butyl 3-Formylcrotonate (E/Z Mixture)onate (E/Z Mixture) is a carboxylic acid ester, which means that it has a carboxyl group (-COOH) attached to an alkyl group (-R). This compound is highly reactive, and is able to react with a variety of compounds, such as amines, thiols, and carboxylic acids. The reaction of this compound with other compounds is typically an acid-base reaction, which involves the transfer of a proton from one molecule to another.
Biochemical and Physiological Effects
Butyl Butyl 3-Formylcrotonate (E/Z Mixture)onate (E/Z Mixture) is a highly reactive compound, and as such, it has the potential to cause adverse biochemical and physiological effects. In particular, this compound has been shown to be toxic to the liver, kidneys, and lungs, and has been linked to a number of health issues, such as cancer, respiratory problems, and skin irritation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Butyl Butyl 3-Formylcrotonate (E/Z Mixture)onate (E/Z Mixture) in laboratory experiments is its versatility and ability to react with a variety of compounds. It is also relatively easy to synthesize and can be used in a variety of synthetic reactions. However, this compound is highly reactive and can cause adverse biochemical and physiological effects if not handled properly.
Zukünftige Richtungen
In the future, Butyl Butyl 3-Formylcrotonate (E/Z Mixture)onate (E/Z Mixture) may be used in the development of new pharmaceuticals, fragrances, and food additives. It may also be used as a solvent in the preparation of plastics, paints, and coatings. In addition, this compound may be used in the synthesis of novel compounds, such as amines, thiols, and carboxylic acids. Finally, further research may be conducted to better understand the biochemical and physiological effects of this compound, in order to ensure its safe use in laboratory experiments.
Synthesemethoden
Butyl Butyl 3-Formylcrotonate (E/Z Mixture)onate (E/Z Mixture) can be synthesized by a variety of methods, including the Fischer esterification reaction, the Claisen-Schmidt condensation reaction, and the Williamson ether synthesis reaction. The most common method of synthesizing this compound is the Fischer esterification reaction, which involves the reaction of an acid and an alcohol in the presence of an acid catalyst. In this reaction, the acid and alcohol react to form an ester, which is then purified and isolated.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Butyl 3-Formylcrotonate (E/Z Mixture) can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "Butyl acrylate", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium carbonate", "Formaldehyde" ], "Reaction": [ "Step 1: Bromination of Butyl Acrylate", "Butyl acrylate is reacted with bromine in the presence of a catalyst to form 2-bromo-butyl acrylate.", "Step 2: Reduction of 2-bromo-butyl acrylate", "2-bromo-butyl acrylate is reduced using sodium borohydride to form 2-bromo-butyl alcohol.", "Step 3: Esterification of 2-bromo-butyl alcohol", "2-bromo-butyl alcohol is esterified with acetic acid in the presence of a catalyst to form butyl 2-bromo-butanoate.", "Step 4: Hydrolysis of butyl 2-bromo-butanoate", "Butyl 2-bromo-butanoate is hydrolyzed using sodium hydroxide to form butyl 2-hydroxy-butanoate.", "Step 5: Acid-catalyzed dehydration of butyl 2-hydroxy-butanoate", "Butyl 2-hydroxy-butanoate is dehydrated using acetic acid as a catalyst to form butyl crotonate.", "Step 6: Formylation of butyl crotonate", "Butyl crotonate is reacted with formaldehyde in the presence of a catalyst to form butyl 3-formylcrotonate (E/Z mixture)." ] } | |
CAS-Nummer |
40212-97-3 |
Produktname |
Butyl 3-Formylcrotonate (E/Z Mixture) |
Molekularformel |
C₉H₁₄O₃ |
Molekulargewicht |
170.21 |
Synonyme |
3-Methyl-4-oxo-2-butenoic Acid Butyl Ester; _x000B_4-Oxo-Tsuwabukic Acid Butyl Ester; 3-Formylcrotonic Acid Butyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)
![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)






